molecular formula C10H18O4 B13265688 Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate

Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate

Cat. No.: B13265688
M. Wt: 202.25 g/mol
InChI Key: KTABJKXLGJOWSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate typically involves the esterification of 4-(2-hydroxypropan-2-yl)oxane-4-carboxylic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Biological Activity

Methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate is a chemical compound that has garnered interest due to its unique structural features and potential biological activities. This article will explore its biological activity, including its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

Structural Overview

This compound has the molecular formula C10H18O4 and a molecular weight of approximately 202.25 g/mol. Its structure includes a methyl ester functional group and a hydroxyl group attached to a propan-2-yl chain, which may influence its reactivity and biological interactions .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylateC11H20O4Ethyl group; similar reactivity
Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylateC11H20O3Cyclohexane ring structure; different steric properties
Methyl 4-(hydroxymethyl)oxane-4-carboxylic acidC10H18O5Additional hydroxymethyl group; potentially different biological activities

These comparisons highlight how structural variations can influence biological activity and reactivity .

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound, providing insights into their biological activities:

  • Inhibition Studies : Research into similar compounds has shown that they can act as selective inhibitors for specific enzymes, such as MAO-B, which is relevant for treating neurodegenerative diseases like Parkinson's disease . Although not directly tested on this compound, these findings suggest a pathway for exploring its potential neuroprotective effects.
  • Cellular Toxicity Assessments : Studies on related compounds have indicated varying degrees of cytotoxicity depending on concentration and exposure duration. For instance, acute toxicity tests have shown that certain derivatives do not adversely affect lipid profiles or organ function at therapeutic doses . Similar assessments should be conducted for this compound.
  • Pharmacological Evaluations : The pharmacological profiles of related compounds demonstrate significant improvements in motor functions in animal models when administered at specific dosages, indicating their potential utility in therapeutic contexts . This suggests that this compound may also exhibit beneficial effects that warrant further investigation.

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

methyl 4-(2-hydroxypropan-2-yl)oxane-4-carboxylate

InChI

InChI=1S/C10H18O4/c1-9(2,12)10(8(11)13-3)4-6-14-7-5-10/h12H,4-7H2,1-3H3

InChI Key

KTABJKXLGJOWSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCOCC1)C(=O)OC)O

Origin of Product

United States

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